molecular formula C13H10O4S B13942236 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid CAS No. 597565-47-4

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid

Cat. No.: B13942236
CAS No.: 597565-47-4
M. Wt: 262.28 g/mol
InChI Key: ODQWZDREHJQCFJ-UHFFFAOYSA-N
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Description

4-(3-(Methoxycarbonyl)thiophen-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the 4-position with a thiophene ring. The thiophene moiety is further functionalized with a methoxycarbonyl group (–COOCH₃) at its 3-position. This structure combines aromatic, electron-rich thiophene with polar carboxylic acid and ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

597565-47-4

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

4-(3-methoxycarbonylthiophen-2-yl)benzoic acid

InChI

InChI=1S/C13H10O4S/c1-17-13(16)10-6-7-18-11(10)8-2-4-9(5-3-8)12(14)15/h2-7H,1H3,(H,14,15)

InChI Key

ODQWZDREHJQCFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Coupling with Benzoic Acid: The final step involves coupling the thiophene derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxycarbonyl group or to reduce the carboxylic acid to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, deprotected thiophene derivatives.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

  • SARS-CoV-2 Mac1 Inhibitors: 2-amide-3-methylester thiophene scaffolds, which share a core structure with 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid, have been identified as inhibitors of SARS-CoV-2 Mac1 . One such compound, 6-{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, showed a positive shift in melting temperature and an IC50 value of 14 μM . These compounds exhibit selectivity towards SARS-CoV-2 over other virus macrodomains and human macrodomains and can inhibit coronavirus replication in cell culture without affecting the cells' metabolic activity .
  • Retinoic Acid Receptor Beta (RARβ) Agonists: Bicycloheteroaryl-heteroaryl-benzoic acid compounds are related to therapeutic compounds, particularly those that act as selective retinoic acid receptor beta (RARβ) agonists . Activation of RARβ can promote neurite development, outgrowth, and regeneration and may be useful in treating neurological injuries like spinal cord injuries .
  • β-Lactamase Enzyme Inhibition: Research into β-lactamase enzymes, which provide bacterial resistance to β-lactam antibiotics, has explored modifications of salicylic acid moieties to target the carboxylate-binding pocket of these enzymes . The presence of a carboxylic acid group was found to be important for inhibition potency .

Mechanism of Action

The mechanism of action of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzoic acid derivatives containing heterocyclic substituents (e.g., thiophene, thiazole, oxadiazole) and diverse functional groups. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents on Heterocycle/Hydrocarbon Chain Key Features Biological/Physicochemical Notes References
4-(3-(Methoxycarbonyl)thiophen-2-yl)benzoic acid C₁₃H₁₀O₄S –COOCH₃ at thiophene 3-position Combines electron-deficient ester and acidic –COOH groups; potential for H-bonding Not directly reported; inferred from analogs
(E)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid (4m) C₁₄H₁₀O₃S Thiophene-2-yl linked via α,β-unsaturated ketone Enhanced π-conjugation; chalcone-like structure; antioxidant activity reported Exhibited moderate antioxidant activity in DPPH assay
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid C₁₇H₁₃NO₃S 4-Methoxyphenyl on thiazole Thiazole ring increases rigidity; methoxy group enhances lipophilicity No biological data; molecular weight = 311.36 g/mol
3-(Methoxycarbonyl)benzoic acid C₉H₈O₄ –COOCH₃ at benzoic acid 3-position Simpler structure; lacks heterocycle; high similarity (0.88) to target compound Used as a synthetic intermediate
4-(3-(Piperidine-1-carbonyl)thiophen-2-yl)benzoic acid C₁₈H₁₈NO₃S Piperidine carbonyl at thiophene 3-position Bulky substituent; potential for targeting enzyme active sites Catalogued as research chemical (BA-4418)

Table 2: Physicochemical Properties

Property 4-(3-(Methoxycarbonyl)thiophen-2-yl)benzoic Acid (E)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid 3-(Methoxycarbonyl)benzoic acid
Molecular Weight (g/mol) ~278.3 (estimated) 270.3 180.16
Solubility Likely polar aprotic solvents (DMSO, DMF) Soluble in DMSO/EtOH (recrystallized) Soluble in methanol, chloroform
LogP (Predicted) ~2.1 ~2.5 ~1.8
Functional Groups –COOH, –COOCH₃, thiophene –COOH, α,β-unsaturated ketone, thiophene –COOH, –COOCH₃

Key Research Findings

Synthetic Utility : Analogous compounds (e.g., 3-(methoxycarbonyl)benzoic acid) are frequently employed as intermediates in coupling reactions or protecting group strategies .

Structural Diversity : Substitution on the thiophene ring (e.g., piperidine carbonyl in BA-4418) significantly alters molecular recognition properties, enabling targeted interactions with biological receptors .

Biological Activity

4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-(3-(methoxycarbonyl)thiophen-2-yl)benzoic acid can be described as follows:

  • Molecular Formula : C12H10O3S
  • Molecular Weight : 234.27 g/mol
  • IUPAC Name : 4-(3-(Methoxycarbonyl)thiophen-2-yl)benzoic acid

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives, including 4-(3-(methoxycarbonyl)thiophen-2-yl)benzoic acid, exhibit significant antimicrobial activity. For instance, a study on thiophene-based compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-HIV Activity

A series of derivatives related to benzoic acid have shown promising anti-HIV activity. Specifically, compounds structurally similar to 4-(3-(methoxycarbonyl)thiophen-2-yl)benzoic acid were evaluated for their ability to inhibit HIV-1 replication. One study reported that certain derivatives achieved over 80% inhibition at concentrations around 100 µM without significant cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Entry : The compound may interfere with the viral entry process by binding to specific viral proteins.
  • Antioxidant Activity : Thiophene derivatives are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress in cells .

Case Studies

  • Anti-HIV Studies : In vitro studies demonstrated that derivatives of benzoic acid with thiophene moieties showed considerable promise against HIV-1. The most effective compounds displayed strong binding affinity to the gp41 protein, crucial for viral fusion and entry into host cells .
  • Antimicrobial Efficacy : A comprehensive evaluation of thiophene derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that some compounds had MICs as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Biological Activity

CompoundAntiviral ActivityAntimicrobial ActivityCytotoxicity (MT-2 Cell Line)
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acidModerateStrongLow
Related Thiophene Derivative AHighModerateLow
Related Thiophene Derivative BModerateWeakModerate

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